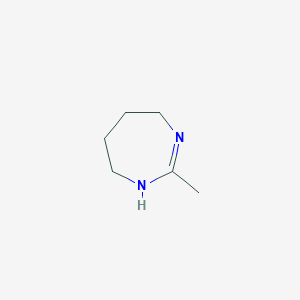
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine, also known as TMD or metiazepine, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This molecule is a diazepine derivative, which means that it contains a seven-membered ring with two nitrogen atoms and three carbon atoms.
作用機序
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine is thought to enhance the activity of GABA, which is an inhibitory neurotransmitter in the brain. This leads to a decrease in neuronal activity, resulting in the anxiolytic, sedative, and anticonvulsant effects of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine.
生化学的および生理学的効果
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. Additionally, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. This also contributes to the anxiolytic and sedative effects of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine.
実験室実験の利点と制限
One advantage of using 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine in lab experiments is its ability to cross the blood-brain barrier, which allows it to act on the central nervous system. Additionally, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has a relatively long half-life, which allows for sustained effects. However, one limitation of using 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine in lab experiments is its potential for toxicity, particularly at high doses.
将来の方向性
There are a number of future directions for research on 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine. One area of interest is the potential for 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine as a treatment for depression. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine and its potential for toxicity. Finally, there is potential for the development of new 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine derivatives with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. Its anxiolytic, sedative, and anticonvulsant effects make it a potential treatment for a number of neurological disorders. However, further research is needed to fully understand the mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine and its potential for toxicity.
合成法
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine can be achieved through various methods, including the reaction of 2-methyl-1,4-butanediamine with ethyl chloroformate, or by the reaction of 2-methyl-1,4-butanediamine with ethyl formate and sodium hydroxide. Another method involves the reaction of 2-methyl-1,4-butanediamine with phosgene, followed by the reaction with sodium azide to produce 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine.
科学的研究の応用
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic and sedative effects, making it useful for the treatment of anxiety disorders and insomnia. Additionally, 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine has been shown to have anticonvulsant and antiepileptic effects, making it a potential treatment for epilepsy.
特性
CAS番号 |
18237-68-8 |
|---|---|
製品名 |
2-Methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine |
分子式 |
C6H12N2 |
分子量 |
112.17 g/mol |
IUPAC名 |
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine |
InChI |
InChI=1S/C6H12N2/c1-6-7-4-2-3-5-8-6/h2-5H2,1H3,(H,7,8) |
InChIキー |
YSMWZGUYANZCOM-UHFFFAOYSA-N |
SMILES |
CC1=NCCCCN1 |
正規SMILES |
CC1=NCCCCN1 |
同義語 |
4,5,6,7-Tetrahydro-2-methyl-1H-1,3-diazepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



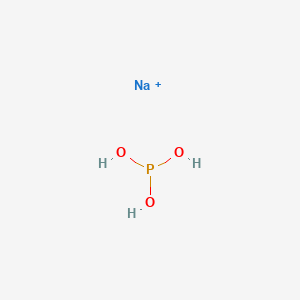
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
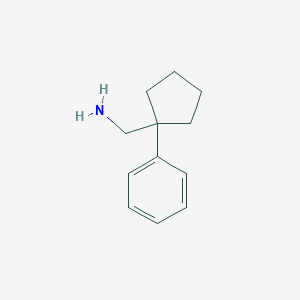
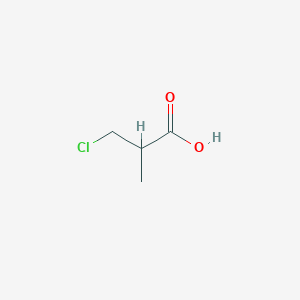
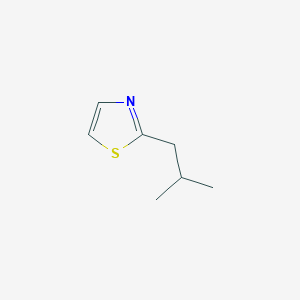
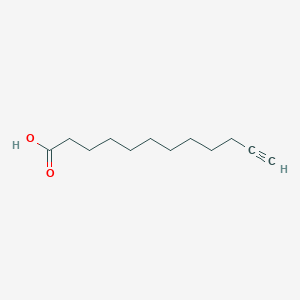
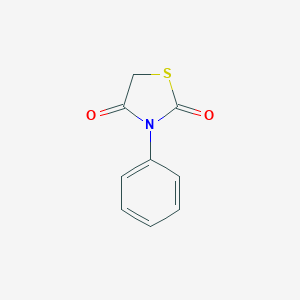
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
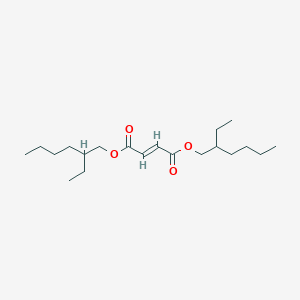
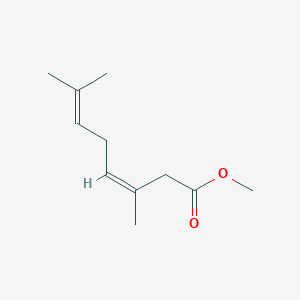
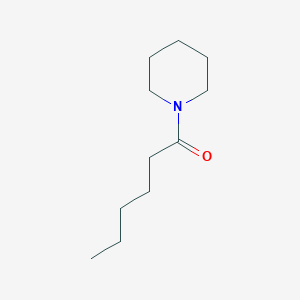
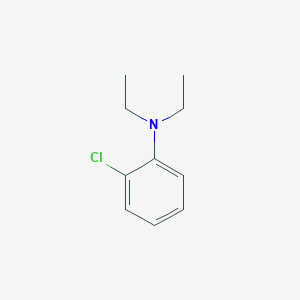
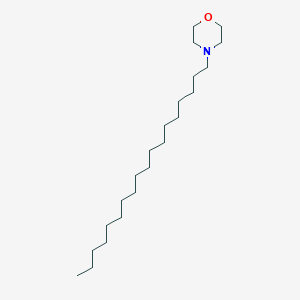
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)